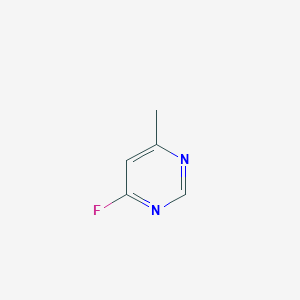

4-Fluoro-6-methylpyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluoro-6-methylpyrimidine is a heterocyclic aromatic organic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are crucial components of nucleic acids, such as DNA and RNA

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-methylpyrimidine typically involves the fluorination of 6-methylpyrimidine. One common method is the diazotization of 6-methylpyrimidine followed by fluorination using fluoroboric acid . Another approach involves the treatment of 4,6-dimethylpyrimidine with aqueous potassium hydrogen difluoride .

Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination techniques using fluorinating agents such as Selectfluor® . These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.

Análisis De Reacciones Químicas

Types of Reactions: 4-Fluoro-6-methylpyrimidine undergoes several types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are used.

Major Products Formed:

Substitution Reactions: Products include substituted pyrimidines with different functional groups.

Oxidation Reactions: Oxidized derivatives of this compound.

Aplicaciones Científicas De Investigación

4-Fluoro-6-methylpyrimidine has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of 4-Fluoro-6-methylpyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes, such as protein kinases, which play a crucial role in cell signaling pathways . The fluorine atom enhances the compound’s binding affinity to these targets, leading to its biological effects .

Comparación Con Compuestos Similares

- 4-Fluoro-2-methylpyrimidine

- 4-Fluoro-2,6-dimethylpyrimidine

- 4-Chloro-6-methylpyrimidine

Comparison: 4-Fluoro-6-methylpyrimidine is unique due to the presence of both fluorine and methyl groups, which confer distinct chemical and biological properties. Compared to its analogs, it exhibits higher reactivity in substitution reactions and enhanced biological activity due to the electron-withdrawing effect of the fluorine atom .

Actividad Biológica

4-Fluoro-6-methylpyrimidine is a heterocyclic organic compound belonging to the pyrimidine family, characterized by its unique structural features that provide it with significant biological activity. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C5H5FN2 and features a fluorine atom at the 4-position and a methyl group at the 6-position of the pyrimidine ring. This arrangement influences both its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry.

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes, particularly protein kinases. These kinases are crucial in cell signaling pathways, and their inhibition can lead to altered cellular functions such as proliferation and apoptosis. The presence of the fluorine atom enhances its binding affinity to these targets due to its electron-withdrawing properties, which stabilize interactions with active sites on enzymes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : It has shown potential in inhibiting the growth of certain bacterial strains, demonstrating effectiveness against Gram-positive bacteria.

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in metabolic pathways, which may have implications for drug development targeting diseases such as cancer and bacterial infections.

Data Table: Biological Activity Summary

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of this compound, researchers found that it exhibited significant inhibitory effects against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 16 µg/mL, indicating its potential as an antimicrobial agent .

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit protein kinases involved in cancer cell signaling. The study demonstrated that this compound effectively reduced phosphorylation levels in cancer cell lines, suggesting its utility in cancer therapeutics .

Comparison with Similar Compounds

A comparative analysis reveals that this compound possesses distinct advantages over similar pyrimidine derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Fluoro-2-methylpyrimidine | Fluorine at position 4 | Moderate activity |

| 4-Fluoro-2,6-dimethylpyrimidine | Additional methyl group at position 2 | Enhanced activity |

| 4-Chloro-6-methylpyrimidine | Chlorine instead of fluorine | Lower reactivity |

The unique combination of fluorine and methyl groups in this compound contributes to its higher reactivity and enhanced biological activity compared to its analogs.

Propiedades

IUPAC Name |

4-fluoro-6-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2/c1-4-2-5(6)8-3-7-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQHGUKUBSUWLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.